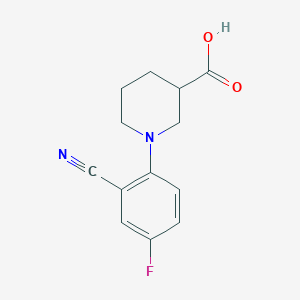

1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid

Description

1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid is a piperidine-carboxylic acid derivative featuring a 2-cyano-4-fluorophenyl substituent. The compound combines a piperidine ring, a carboxylic acid group, and a substituted aromatic ring, which are common motifs in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-(2-cyano-4-fluorophenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-3-4-12(10(6-11)7-15)16-5-1-2-9(8-16)13(17)18/h3-4,6,9H,1-2,5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEZCPOWVJAFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)F)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyano and Fluoro Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using suitable reagents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

One of the notable applications of 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid is its role as an intermediate in synthesizing paroxetine, an established selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The synthesis process involves several steps, including the reduction of the compound to form the desired piperidine derivatives that exhibit antidepressant properties .

2. Anti-inflammatory Properties

Recent studies have indicated that derivatives of piperidine compounds can exhibit anti-inflammatory effects. For instance, compounds structurally related to 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid have shown promise in treating inflammation-induced diseases such as arthritis and pancreatitis. These compounds modulate inflammatory pathways by influencing the expression levels of various cytokines and enzymes involved in inflammatory processes .

Drug Development

1. Lead Compound for Drug Discovery

The compound serves as a lead structure for developing new drugs targeting soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways. Modifications to the piperidine structure can enhance its pharmacological profile, leading to improved efficacy and reduced side effects. In vivo studies have demonstrated that derivatives can significantly alleviate pain and improve survival rates in animal models of sepsis and acute pancreatitis .

2. Synthesis of Novel Anticancer Agents

Research has also focused on using 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid as a building block for synthesizing novel anticancer agents. The structural modifications allow for the exploration of compounds that can induce apoptosis in cancer cells, potentially leading to effective treatments for various cancers .

Mechanism of Action

The mechanism of action of 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups, as well as the piperidine ring, contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Electronic Effects

- The 2-cyano-4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may increase the acidity of the carboxylic acid group compared to analogs with methyl or acetyl substituents (e.g., 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid) .

- Fluorine in the para position enhances metabolic stability and lipophilicity, similar to 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid .

Physical Properties

- Melting Points : Analogs like 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid exhibit high melting points (185–186.5°C), likely due to crystalline packing facilitated by hydrogen bonding. The target compound may follow similar trends .

- Solubility: The cyano group’s hydrophobicity could reduce aqueous solubility compared to sulfonyl or urea-containing derivatives (e.g., 1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxylic acid) .

Biological Activity

1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a fluorophenyl moiety, which contribute to its unique biological profile. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action for 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid involves its interactions with specific enzymes and receptors. The cyano and fluoro substituents enhance binding affinity to molecular targets, influencing pathways involved in various physiological processes. Although specific targets remain to be fully elucidated, preliminary studies indicate potential interactions with metabotropic glutamate receptors, which are implicated in neurological disorders.

Antipsychotic Potential

Research has highlighted the compound's potential as a positive allosteric modulator (PAM) of the mGlu5 receptor. In vitro studies have shown that derivatives of similar scaffolds can reverse amphetamine-induced hyperlocomotion in rodent models, suggesting antipsychotic properties .

Anticancer Activity

1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid has been evaluated for its anticancer effects. In vitro assays demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). IC50 values for these compounds ranged from 0.20 to 16.79 µM, indicating significant growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| SK228 | A549 | 2.58 |

| SK228 | MDA-MB-231 | 6.72 |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary findings suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against B. subtilis and E. coli, respectively .

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For instance, variations in the piperidine ring or substituents on the phenyl group can significantly alter potency and selectivity towards biological targets.

Key Observations

- Fluoro Substituent : Enhances binding affinity to receptors.

- Cyano Group : Influences metabolic stability and bioactivity.

- Piperidine Modifications : Alter pharmacokinetic properties.

Case Studies

- Preclinical Models : In a study exploring antipsychotic effects, derivatives similar to 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid were tested in rodent models showing promising results in reducing hyperactivity without significant side effects .

- Cytotoxicity Evaluation : A series of related compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic application with reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.